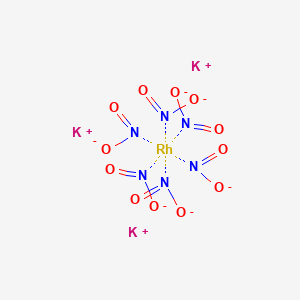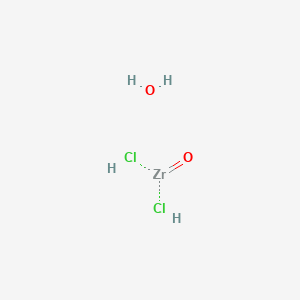
Potassium hexanitrorhodate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexanitrorhodate(III) is a chemical compound with the molecular formula K₃[Rh(NO₂)₆]. It is a coordination complex where rhodium is in the +3 oxidation state, surrounded by six nitrite ligands. This compound is known for its vibrant yellow color and is used in various chemical applications due to its unique properties.
Preparation Methods
Potassium hexanitrorhodate(III) can be synthesized through several methods. One common synthetic route involves the reaction of rhodium(III) chloride with potassium nitrite in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{RhCl}_3 + 6 \text{KNO}_2 \rightarrow \text{K}_3[\text{Rh}(\text{NO}_2)_6] + 3 \text{KCl} ]
Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity potassium hexanitrorhodate(III).
Chemical Reactions Analysis
Potassium hexanitrorhodate(III) undergoes various chemical reactions, including:
Oxidation and Reduction Reactions: The compound can participate in redox reactions where the rhodium center can be reduced or oxidized, depending on the reaction conditions and reagents used.
Substitution Reactions: The nitrite ligands in potassium hexanitrorhodate(III) can be substituted by other ligands, such as halides or other anionic ligands, under appropriate conditions.
Complex Formation: Potassium hexanitrorhodate(III) can form complexes with other metal ions or organic ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include potassium hydrogen difluoride, which can react with potassium hexanitrorhodate(III) to form different products .
Scientific Research Applications
Potassium hexanitrorhodate(III) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis and industrial processes.
Analytical Chemistry: The compound is employed in analytical chemistry for the detection and quantification of certain metal ions.
Material Science: Potassium hexanitrorhodate(III) is used in the preparation of advanced materials, including thin films and coatings.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of potassium hexanitrorhodate(III) involves its ability to coordinate with other molecules through its nitrite ligands. This coordination can lead to the formation of new complexes and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Potassium hexanitrorhodate(III) can be compared with other similar compounds, such as potassium hexanitroiridate(III) and potassium tetranitroplatinate(II). These compounds share similar coordination environments but differ in their central metal ions and specific properties. Potassium hexanitrorhodate(III) is unique due to its specific reactivity and applications in catalysis and material science.
Similar Compounds
- Potassium hexanitroiridate(III)
- Potassium tetranitroplatinate(II)
- Potassium nitrite
Potassium hexanitrorhodate(III) stands out due to its specific coordination chemistry and the unique properties imparted by the rhodium center.
Properties
IUPAC Name |
tripotassium;rhodium;hexanitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17712-66-2 |
Source


|
| Record name | Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexakis(nitrito-N)rhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the key chemical reaction explored in the research involving Potassium hexanitrorhodate(III)?
A1: The research investigates the reaction of Potassium hexanitrorhodate(III) with potassium hydrogen difluoride. [] This reaction leads to the formation of novel nitrosyl fluoro-complexes, providing insights into the reactivity of Potassium hexanitrorhodate(III) and its potential for forming diverse coordination compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)


![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)







